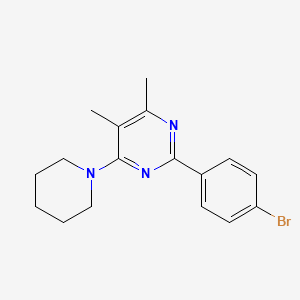
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a pyrimidine derivative that has been found to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects. The purpose of
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine exerts its biological activities by modulating various signaling pathways. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, an enzyme involved in the production of prostaglandins. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit analgesic effects by inhibiting the activity of nociceptive neurons in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is also a potent and selective inhibitor of various signaling pathways, making it a useful tool for studying the mechanisms of action of these pathways. However, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous-based assays. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. One direction is to investigate the potential applications of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in the treatment of cancer and inflammatory disorders. Another direction is to study the pharmacokinetic properties of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in vivo and evaluate its safety and efficacy as a therapeutic agent. Furthermore, the development of new synthesis methods for 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine and its derivatives can lead to the discovery of novel compounds with improved biological activities. Overall, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine involves the reaction of 4-bromoacetophenone with 2,4-pentanedione and piperidine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to obtain 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. This method has been optimized to obtain high yields of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine with good purity.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential applications in various fields. In the field of cancer research, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results as an antitumor agent. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c1-12-13(2)19-16(14-6-8-15(18)9-7-14)20-17(12)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWANIUANPNUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCCC2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)
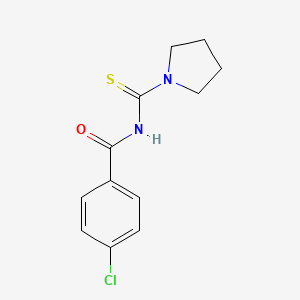

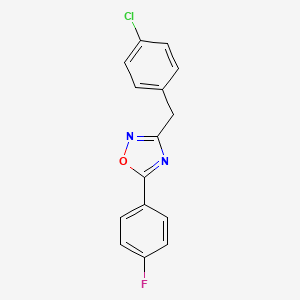

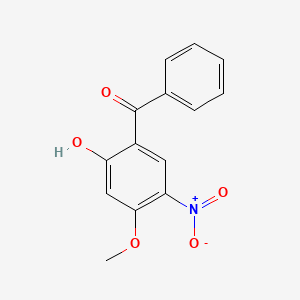
![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)


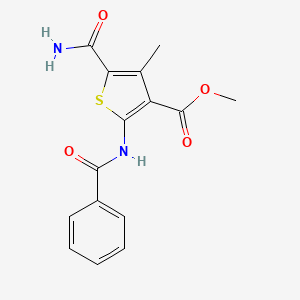
![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
